

# Application Note: A Scalable, One-Pot Synthesis of 3-Iodopyridin-4-ol

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## Compound of Interest

Compound Name: **3-Iodopyridin-4-ol**

Cat. No.: **B189408**

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## Introduction

**3-Iodopyridin-4-ol** is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is a key intermediate for the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors and other biologically active molecules. The development of a robust and scalable synthetic route to this intermediate is crucial for ensuring a reliable supply for research and manufacturing. This application note describes a scalable, one-pot synthesis of **3-Iodopyridin-4-ol** from commercially available pyridin-4-ol. The described method is designed for high yield and purity, minimizing the need for complex purification steps, making it suitable for industrial applications.

## Methodology

The synthesis proceeds via an electrophilic iodination of the pyridin-4-ol ring. Pyridin-4-ol exists in equilibrium with its tautomer, 4-pyridone. The electron-rich nature of the ring system facilitates iodination at the 3-position. This one-pot method utilizes molecular iodine as the iodine source in the presence of a base to neutralize the hydrogen iodide byproduct, driving the reaction to completion. The choice of solvent and base is critical for achieving high selectivity and yield.

## Advantages of this Protocol:

- Scalability: The protocol is designed for easy scale-up from laboratory to pilot plant and production scales.

- One-Pot Synthesis: A streamlined process that reduces handling and potential for material loss.
- High Yield: The reaction conditions are optimized for high conversion and product yield.
- Cost-Effective: Utilizes readily available and relatively inexpensive starting materials and reagents.
- Simplified Purification: The product can often be isolated by simple filtration and washing, avoiding costly and time-consuming chromatographic purification.

## Experimental Protocol: Scale-up Synthesis of 3-Iodopyridin-4-ol

This protocol details the synthesis of **3-Iodopyridin-4-ol** on a multi-gram scale, which can be linearly scaled for larger quantities.

### Materials:

- Pyridin-4-ol
- Iodine ( $I_2$ )
- Sodium Bicarbonate ( $NaHCO_3$ )
- Methanol (MeOH)
- Deionized Water

### Equipment:

- Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
- Heating/cooling circulator
- Filtration apparatus (e.g., Buchner funnel)
- Vacuum oven

**Procedure:****• Reaction Setup:**

- Charge the jacketed glass reactor with pyridin-4-ol and methanol.
- Begin stirring to dissolve the starting material.

**• Reagent Addition:**

- Add sodium bicarbonate to the stirred solution.
- In a separate container, prepare a solution of iodine in methanol.
- Slowly add the iodine solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature at 20-25 °C.

**• Reaction:**

- After the addition is complete, continue to stir the reaction mixture at room temperature for 12-18 hours.
- Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

**• Work-up and Isolation:**

- Upon completion, cool the reaction mixture to 0-5 °C.
- Slowly add deionized water to the reaction mixture to precipitate the product.
- Stir the resulting slurry for 1 hour at 0-5 °C.
- Filter the solid product using a Buchner funnel.
- Wash the filter cake with cold deionized water until the filtrate is colorless.

**• Drying:**

- Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

## Quantitative Data Summary

Parameter	Value
Reactants	
Pyridin-4-ol	1.0 equivalent
Iodine (I <sub>2</sub> )	1.1 equivalents
Sodium Bicarbonate (NaHCO <sub>3</sub> )	2.5 equivalents
Solvent	
Methanol	10 volumes (relative to pyridin-4-ol)
Reaction Conditions	
Temperature	20-25 °C
Reaction Time	12-18 hours
Expected Yield	
Yield	85-95%
Product Characteristics	
Appearance	Off-white to pale yellow solid
Purity (by HPLC)	>98%

## Process Visualization

The following diagram illustrates the key stages of the scale-up synthesis of **3-Iodopyridin-4-ol**.



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Caption: Workflow for the scale-up synthesis of **3-Iodopyridin-4-ol**.

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